molecular formula C12H26Cl2N2O B2665911 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride CAS No. 1423034-31-4

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride

Cat. No.: B2665911
CAS No.: 1423034-31-4
M. Wt: 285.25
InChI Key: RJOLMGMODLFUCC-UHFFFAOYSA-N
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Description

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride is a synthetic organic compound featuring a cyclohexanol backbone substituted with a 4-aminopiperidinylmethyl group. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. The compound’s structure combines a rigid cyclohexanol ring with a flexible aminopiperidine moiety, enabling interactions with biological targets such as neurotransmitter receptors or enzymes.

Properties

IUPAC Name

1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12;;/h11,15H,1-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLMGMODLFUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with piperidine derivatives under controlled conditions. The reaction typically involves the use of reducing agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development : The compound has shown promise as a pharmaceutical active ingredient, particularly in formulations targeting pain relief. Its structural similarities to other analgesics suggest it may exhibit similar pharmacological effects, making it a candidate for further investigation in pain management therapies .
  • Neuropharmacology : Research indicates that compounds related to this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This positions it as a potential treatment for neurological disorders such as depression or anxiety .
  • Analgesic Properties : Studies have highlighted the compound's analgesic effects, suggesting its utility in developing new pain management drugs. The mechanism of action may involve modulation of pain pathways in the central nervous system, which could lead to effective treatments with fewer side effects compared to traditional opioids .

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Pain ManagementDemonstrated analgesic properties in animal models; potential for drug development.
NeuropharmacologyInfluences on dopamine receptor activity; implications for mood disorder treatments.
Pharmacological PropertiesLow toxicity profile; suitable for further clinical investigation in pain relief.

Mechanism of Action

The mechanism of action of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride with key analogs, focusing on structural features, pharmacological profiles, and synthetic pathways.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Salt Form Molecular Weight
This compound C₁₂H₂₄Cl₂N₂O Cyclohexanol, 4-aminopiperidine, methyl linker Dihydrochloride 307.24 g/mol
Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (cis/trans mixture) C₁₀H₁₈ClNO₂ Cyclohexanecarboxylate ester, aminomethyl Hydrochloride 219.71 g/mol
(±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride C₁₆H₂₅ClNO₂ Cyclohexanol, dimethylamino, methoxyphenyl Hydrochloride 299.84 g/mol
4-Amino-1-(3-cyclohexen-1-ylmethyl)piperidine (Cinitapride precursor) C₁₂H₂₂N₂ Cyclohexene, 4-aminopiperidine Free base 194.32 g/mol
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Piperidine, benzyl carbamate Free base 246.30 g/mol

Key Observations :

  • The dihydrochloride salt in the target compound improves solubility compared to free-base analogs like Cinitapride precursors .
  • Substitution of cyclohexanol with ester (e.g., methyl carboxylate) or aromatic groups (e.g., methoxyphenyl) alters polarity and receptor affinity .
Pharmacological and Toxicological Profiles
  • Target Compound: Limited toxicological data, but dihydrochloride salts generally reduce irritation and enhance bioavailability compared to free bases .
  • Benzyl 4-aminopiperidine-1-carboxylate: Lacks thorough toxicological studies, highlighting a contrast with the dihydrochloride’s likely improved safety profile .
  • Cinitapride Analogs: 4-Aminopiperidine derivatives are linked to gastrointestinal motility modulation, implying similar applications for the target compound .

Critical Analysis of Divergences and Limitations

  • Structural vs. Functional Trade-offs: The cyclohexanol group in the target compound may limit blood-brain barrier penetration compared to aromatic analogs like the methoxyphenyl derivative .
  • Salt Form Advantages: Dihydrochloride salts offer superior stability and solubility over mono-hydrochloride or free-base forms, as seen in .
  • Data Gaps: Toxicological profiles for many analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) remain understudied, complicating direct safety comparisons .

Biological Activity

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride, with the CAS number 1423034-31-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H22Cl2N2O\text{C}_{13}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}

This compound features a cyclohexanol moiety attached to a piperidine ring, which is known to influence its interaction with biological targets.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a modulator of the central nervous system, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

Research indicates that this compound may have the following pharmacological effects:

  • Antidepressant Activity: Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, possibly due to its influence on serotonin levels.
  • Anxiolytic Properties: The compound has shown potential in reducing anxiety-like behaviors in preclinical trials.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar piperidine derivatives. The results indicated that modifications to the piperidine structure could enhance serotonin receptor affinity, leading to improved antidepressant activity .

Study 2: Anxiolytic Effects

In another study focusing on compounds with structural similarities, researchers found that certain derivatives exhibited significant anxiolytic effects in rodent models. These findings suggest that this compound could also have similar therapeutic potential .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey ActivityReference
1-(4-Aminopiperidin-1-yl)methylcyclohexan-1-ol1423034-31-4Antidepressant, Anxiolytic
8-[3-Aminopiperidin-1-yl]purine derivativesVariousAntidepressant
4-Amino-cyclohexanol derivativesVariousAnxiolytic

Q & A

Q. What are the recommended safety protocols for handling 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride in laboratory settings?

  • Methodological Answer : Due to limited toxicological data for this compound, adopt precautionary measures similar to structurally related piperidine derivatives. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes ( ). For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Work under a fume hood to minimize inhalation risks, and avoid direct ingestion by using mechanical pipettes .

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DOE)?

  • Methodological Answer : Apply DOE principles to minimize trial-and-error approaches. Key factors include reaction temperature, solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometric ratios of precursors (e.g., cyclohexanol derivatives and 4-aminopiperidine). Use response surface methodology (RSM) to model interactions between variables and identify optimal yields. For example, a central composite design (CCD) with 3–5 center points can reduce experimental runs by 40–60% while maintaining statistical robustness .

Q. What analytical techniques are critical for confirming the structural integrity of this dihydrochloride salt?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the cyclohexanol and piperidine moieties. Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]+) and chloride counterion presence via ion chromatography. Differential scanning calorimetry (DSC) can assess salt stability by analyzing melting points and decomposition profiles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model the electron density of the piperidine nitrogen and cyclohexanol hydroxyl group. Transition state analysis using Gaussian or ORCA software can identify activation barriers for reactions with electrophiles (e.g., alkyl halides). Compare results with experimental kinetic data to validate computational models .

Q. What strategies resolve contradictions in crystallographic data between this compound and related salts?

  • Methodological Answer : If crystallographic data conflicts (e.g., space group discrepancies), perform single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) to minimize thermal motion artifacts. Compare hydrogen bonding networks and chloride ion packing with structurally similar dihydrochloride salts (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify polymorphic variations .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the cyclohexanol ring (e.g., methylation at position 2) or piperidine substituents (e.g., replacing the aminomethyl group with a carbonyl). Test binding affinity via radioligand assays (e.g., for GPCR targets) and correlate results with molecular docking simulations. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Apply ANOVA with Tukey’s post-hoc test to compare treatment groups. For outliers, employ Grubbs’ test (α = 0.05) and validate via repeated experiments. Ensure compliance with ICH Q2(R1) guidelines for assay validation .

Q. How can researchers address solubility challenges in aqueous buffers during formulation studies?

  • Methodological Answer : Screen co-solvents (e.g., PEG-400, DMSO) using a phase solubility diagram. If precipitation occurs, modify pH (e.g., 3.0–5.0 for hydrochloride salts) or employ cyclodextrin inclusion complexes. Dynamic light scattering (DLS) can monitor particle size distribution to optimize colloidal stability .

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